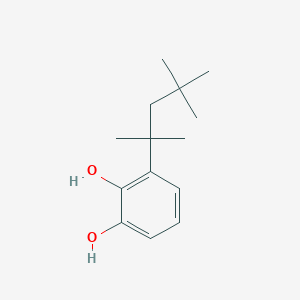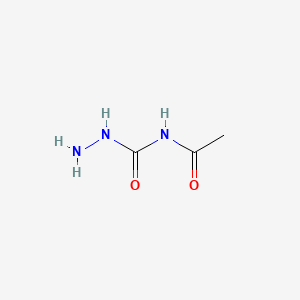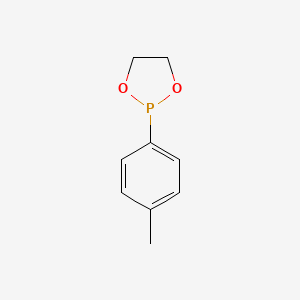
2-(4-Methylphenyl)-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a dioxaphospholane ring attached to a 4-methylphenyl group
Vorbereitungsmethoden
The synthesis of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane typically involves the reaction of 4-methylphenylphosphonic dichloride with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the dioxaphospholane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-(4-Methylphenyl)-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaphospholane ring is opened, and new substituents are introduced.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted dioxaphospholanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The dioxaphospholane ring plays a crucial role in these interactions, providing a unique structural framework that enhances binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Methylphenyl)-1,3,2-dioxaphospholane include other dioxaphospholane derivatives and organophosphorus compounds. Compared to these compounds, this compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Other similar compounds include:
- 2-Phenyl-1,3,2-dioxaphospholane
- 2-(4-Chlorophenyl)-1,3,2-dioxaphospholane
- 2-(4-Methoxyphenyl)-1,3,2-dioxaphospholane
These compounds share the dioxaphospholane ring structure but differ in the substituents attached to the phenyl ring, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
38131-95-2 |
|---|---|
Molekularformel |
C9H11O2P |
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C9H11O2P/c1-8-2-4-9(5-3-8)12-10-6-7-11-12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
GGSXRHIIQQPWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




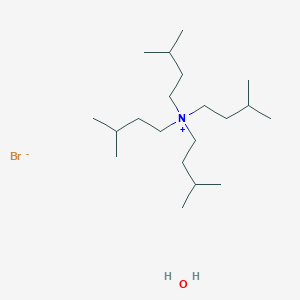
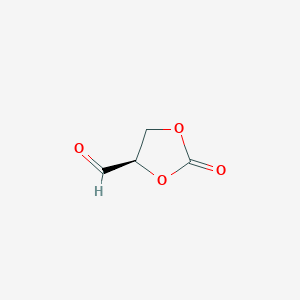
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
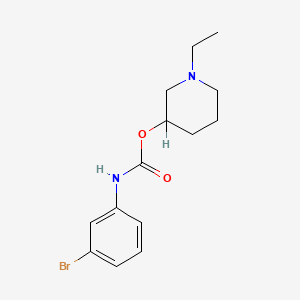
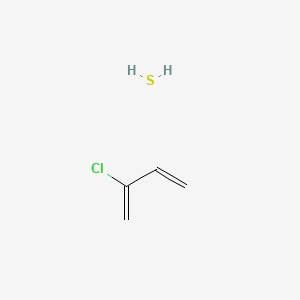

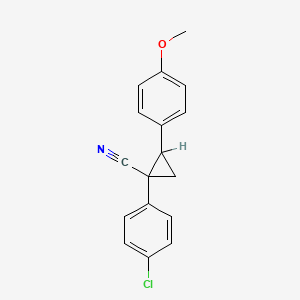
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

